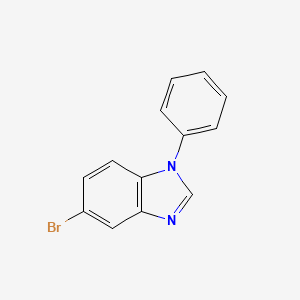

5-Bromo-1-phenyl-1H-benzoimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

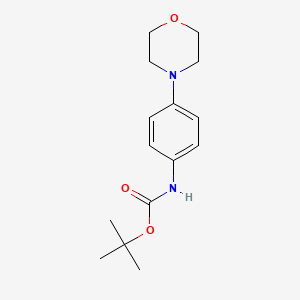

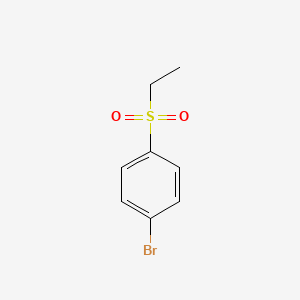

5-Bromo-1-phenyl-1H-benzoimidazole is a chemical compound with the molecular formula C13H9BrN2 . It belongs to the class of organic compounds known as benzimidazoles , which are synthesized in labs and have a wide range of applications in different fields such as medicine and industry .

Synthesis Analysis

The synthesis of benzimidazoles usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

This compound contains a total of 27 bonds; 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .Chemical Reactions Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.128 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 414.7±37.0 °C at 760 mmHg .科学的研究の応用

Antimicrobial and Antiviral Activity

5-Bromo-1-phenyl-1H-benzoimidazole derivatives have been studied for their potential in antimicrobial and antiviral applications. Sharma et al. (2009) synthesized various analogues and found that some compounds showed activity against Aspergillus niger and Candida albicans, indicating their potential as antifungal agents. Additionally, certain compounds demonstrated selective activity against vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).

Heparanase Inhibition

N-Phenyl-1H-benzoimidazole derivatives have been identified as inhibitors of heparanase, an endo-beta-glucuronidase. Xu et al. (2006) discovered that certain derivatives exhibited good heparanase inhibitory activity, with potential implications in cancer treatment and other diseases involving heparanase (Xu et al., 2006).

Antihypertensive Activity

Research by Sharma et al. (2010) on benzimidazole derivatives, including this compound, showed potential antihypertensive effects. These compounds were synthesized and screened for their antihypertensive activity, indicating their relevance in hypertension treatment (Sharma et al., 2010).

Anti-tubercular Activity

Shingalapur et al. (2009) synthesized a series of 5-(nitro/bromo)-styryl-2-benzimidazoles and evaluated their anti-tubercular activity. They found that certain compounds showed higher activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment (Shingalapur et al., 2009).

Histone Deacetylase Inhibition

Compounds containing 1H-benzoimidazole, including this compound, have been explored for their role in inhibiting histone deacetylases (HDACs). Bressi et al. (2010) designed and synthesized a series of these compounds, finding them to be effective HDAC inhibitors with potential applications in cancer therapy (Bressi et al., 2010).

Antifungal Activities

Ahmadi and Nahri-Niknafs (2011) investigated the synthesis of benzimidazole derivatives, including their antifungal properties. They found that some of these compounds exhibited potential activity against various fungal strains, offering prospects for developing new antifungal agents (Ahmadi & Nahri-Niknafs, 2011).

作用機序

Target of Action

It’s known that imidazole derivatives, which include 5-bromo-1-phenyl-1h-benzoimidazole, have a broad range of biological activities and can interact with various enzymes and protein receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds during the interaction .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s predicted boiling point is 4147±370 °C, and its predicted density is 148±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that the effects of this compound could be diverse and context-dependent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, room-temperature environment to maintain its stability . Additionally, it’s important to prevent the compound from entering drains or water courses, as this could lead to environmental contamination .

Safety and Hazards

将来の方向性

Benzimidazole is a promising pharmacophore . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is a great importance of heterocyclic ring-containing drugs .

特性

IUPAC Name |

5-bromo-1-phenylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVMHOYOAZUGSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475895 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221636-18-6 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)